alpha-Cyclodextrin, 3A-amino-3A-deoxy-, (2AS,3AS)-
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Overview
Description
Alpha-Cyclodextrin, 3A-amino-3A-deoxy-, (2AS,3AS)- is a modified cyclodextrin derivative. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4 glycosidic bonds. This particular compound has an amino group replacing the hydroxyl group at the 3A position of the alpha-cyclodextrin, making it a valuable compound for various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Cyclodextrin, 3A-amino-3A-deoxy-, (2AS,3AS)- involves the selective modification of alpha-cyclodextrinThis can be achieved through a series of chemical reactions, including protection and deprotection steps to ensure the selective modification of the desired hydroxyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and reagents to facilitate the selective introduction of the amino group. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Alpha-Cyclodextrin, 3A-amino-3A-deoxy-, (2AS,3AS)- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions are typically mild to avoid degradation of the cyclodextrin ring .
Major Products
The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and various substituted cyclodextrin derivatives. These products have unique properties and applications in different fields .
Scientific Research Applications
Alpha-Cyclodextrin, 3A-amino-3A-deoxy-, (2AS,3AS)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of alpha-Cyclodextrin, 3A-amino-3A-deoxy-, (2AS,3AS)- involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin allows it to encapsulate hydrophobic molecules, enhancing their solubility and stability. The amino group at the 3A position can also participate in hydrogen bonding and electrostatic interactions, further stabilizing the inclusion complexes .
Comparison with Similar Compounds
Similar Compounds
Beta-Cyclodextrin, 3A-amino-3A-deoxy-, (2AS,3AS)-: Similar structure but with a different number of glucose units.
Gamma-Cyclodextrin, 3A-amino-3A-deoxy-, (2AS,3AS)-: Larger ring size compared to alpha-cyclodextrin.
Uniqueness
Alpha-Cyclodextrin, 3A-amino-3A-deoxy-, (2AS,3AS)- is unique due to its specific ring size and the presence of the amino group at the 3A position. This modification enhances its ability to form stable inclusion complexes and participate in various chemical reactions, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C36H61NO29 |
---|---|
Molecular Weight |
971.9 g/mol |
IUPAC Name |
41-amino-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,42-undecol |
InChI |
InChI=1S/C36H61NO29/c37-13-14(44)31-55-7(1-38)25(13)61-32-20(50)15(45)27(9(3-40)56-32)63-34-22(52)17(47)29(11(5-42)58-34)65-36-24(54)19(49)30(12(6-43)60-36)66-35-23(53)18(48)28(10(4-41)59-35)64-33-21(51)16(46)26(62-31)8(2-39)57-33/h7-36,38-54H,1-6,37H2 |
InChI Key |
TXBHONGFOHSVMN-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)N)O |
Origin of Product |
United States |
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